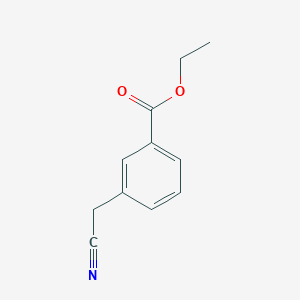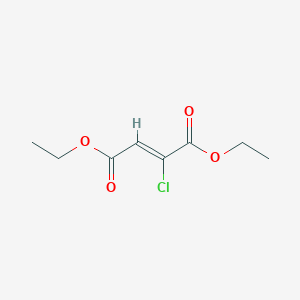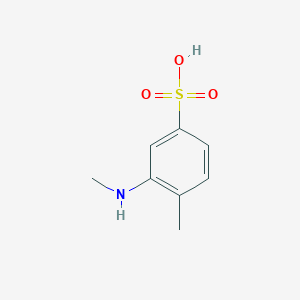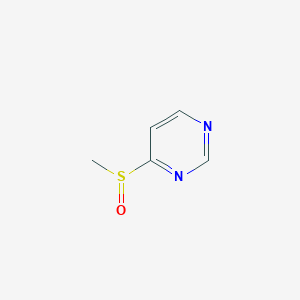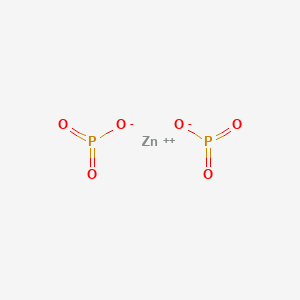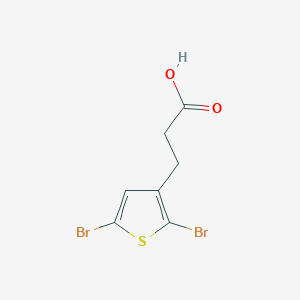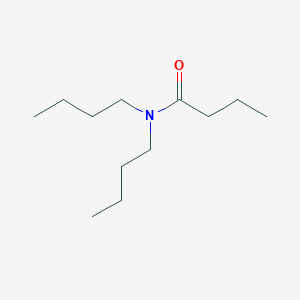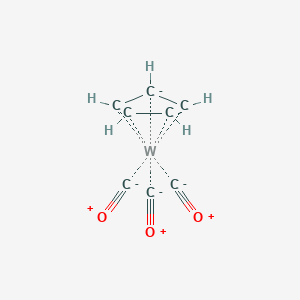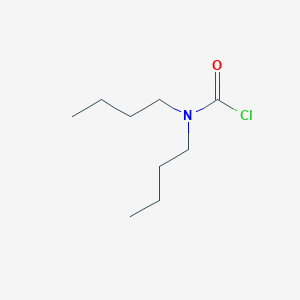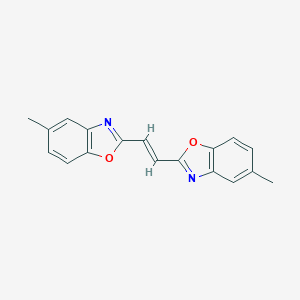
2-S-Glutathionyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-S-Glutathionyl acetate is a naturally occurring compound that plays a crucial role in maintaining cellular homeostasis. It is a derivative of glutathione, which is a tripeptide consisting of glutamic acid, cysteine, and glycine. Glutathione is an important antioxidant that protects cells from oxidative stress and maintains cellular redox balance. 2-S-Glutathionyl acetate is synthesized by the conjugation of glutathione with acetic acid and has been found to possess several biochemical and physiological properties that make it an important molecule in scientific research.
Aplicaciones Científicas De Investigación
Role in Metabolite Conjugation : 2-S-Glutathionyl acetate is formed in the liver as a metabolite conjugate during the oxidation of vinylidene chloride by microsomal cytochrome P-450. This metabolite plays a role in the covalent modification of proteins and reduced glutathione (GSH), which may have implications in understanding the metabolism of certain carcinogens and hepatotoxins (Liebler, Meredith, & Guengerich, 1985).
Relevance in Proteomic Analysis : In a proteomic study of cyanobacteria, glutathionylation (including compounds like 2-S-Glutathionyl acetate) was identified as a key mechanism for signal transduction and regulation of protein function, especially under oxidative stress conditions (Chardonnet et al., 2015).
Involvement in Antioxidant Defense : A study on the Keap1-Nrf2 pathway, crucial for cellular defense against oxidative stress, identified that the reactivity of cysteine residues, potentially including reactions with compounds like 2-S-Glutathionyl acetate, is essential for inducing phase 2 enzymes for protection against carcinogens and oxidants (Dinkova-Kostova et al., 2002).
Cardiac Myofilament Function : In cardiac physiology, 2-S-Glutathionylation of myosin binding protein C (cMyBP-C) was linked to alterations in myofilament calcium sensitivity, which is significant for understanding cardiac muscle contraction and related dysfunctions (Patel, Wilder, & Solaro, 2013).
Cancer Research : A study on microtubules in cancer cells revealed that S-glutathionylation leads to microtubule dysfunction and cell growth inhibition, suggesting a potential approach for developing antimitotic agents in cancer therapy (Chen et al., 2012).
Propiedades
Número CAS |
10463-61-3 |
|---|---|
Nombre del producto |
2-S-Glutathionyl acetate |
Fórmula molecular |
C12H19N3O8S |
Peso molecular |
365.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
Clave InChI |
WBINJBFJLWYSJZ-BQBZGAKWSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Secuencia |
XXG |
Sinónimos |
S-(carboxymethyl)glutathione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



